3-Methyl-3-sulfanylbutan-1-ol (MSB) is a volatile thioalcohol characterized by a strong, pungent odor often described as resembling cat urine, passion fruit, or boxwood. [, ] It is a naturally occurring compound found in various sources, including:
2-Mercapto-3-methyl-1-butanol is primarily derived from the fermentation processes in brewing and can also be found in some plant sources. It is categorized under thiols, a class of compounds containing a sulfhydryl group (-SH) attached to a carbon atom. The compound has been identified as a byproduct of specific enzymatic reactions during fermentation, particularly in the production of beer, where it contributes to off-flavors when present in high concentrations .
The synthesis of 2-Mercapto-3-methyl-1-butanol can occur through various methods, often involving the transformation of simpler organic compounds. One common synthetic route starts with the precursor 2,3-epoxy-3-methylbutanal, which can be derived from the hot aeration of brewer's wort. The synthesis involves several steps:
These reactions are often facilitated by specific enzymes present during fermentation, which catalyze the conversion of precursors into 2M3MB .
The molecular structure of 2-Mercapto-3-methyl-1-butanol features a thiol group attached to a branched carbon chain. The structure can be represented as follows:
2-Mercapto-3-methyl-1-butanol participates in various chemical reactions typical of thiols:
The mechanism underlying the formation of 2-Mercapto-3-methyl-1-butanol during brewing involves several enzymatic processes:
Research indicates that the perception threshold for 2-Mercapto-3-methyl-1-butanol is low, with significant sensory impact at concentrations as low as in water . This sensitivity makes it a potent flavor compound.
Due to its strong odor characteristics, 2-Mercapto-3-methyl-1-butanol is also explored for potential applications in fragrance formulations and malodor masking agents.
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